molecular formula C17H17ClN2O3 B2620727 N-[(2-chlorophenyl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 690675-27-5

N-[(2-chlorophenyl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2620727
CAS No.: 690675-27-5
M. Wt: 332.78
InChI Key: BYBAMFDZMVPRPS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is an organic compound with a complex structure that includes both chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves the reaction of 2-chlorobenzylamine with 4-methoxybenzylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. Common catalysts include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), which are known for their reducing properties .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its specific combination of chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-23-14-8-6-12(7-9-14)10-19-16(21)17(22)20-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBAMFDZMVPRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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